molecular formula C12H7F4N B13231931 3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine

3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine

Cat. No.: B13231931
M. Wt: 241.18 g/mol
InChI Key: BJSQHGIIJFJWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine is a fluorinated aromatic compound that features both a pyridine ring and a trifluoromethyl group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, which is beneficial in pharmaceutical development .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the trifluoromethyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of a pyridine ring with a trifluoromethyl group enhances its stability and reactivity, making it more versatile compared to other similar compounds .

Biological Activity

3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H8F4N
  • Molecular Weight : Approximately 257.187 g/mol

The compound features a pyridine ring substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors influencing biological activity. These characteristics make it a prime candidate for drug design and development.

Biological Activity Overview

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and influence various biochemical pathways. Compounds with similar structures have been explored for their potential as pharmaceuticals, particularly in areas such as:

  • Antiviral Activity : Studies have shown that trifluoromethyl-containing compounds can exhibit significant antiviral properties. For instance, derivatives of trifluoromethyl pyridines have demonstrated protective activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), indicating potential applications in agricultural biotechnology .
  • Anticancer Potential : Research indicates that fluorinated compounds can enhance potency against cancer cell lines. For example, certain derivatives have shown improved growth inhibition in MCF-7 breast cancer cells compared to standard treatments like 5-Fluorouracil (5-FU) .

Case Studies and Research Findings

  • Antiviral Activity Against TMV and CMV
    • A study synthesized a series of trifluoromethyl pyridine piperazine derivatives, revealing that some compounds exhibited higher protective activity against TMV than commercial pesticides. Specifically, compound A16 showed an EC50 value of 18.4 μg/mL against TMV, significantly outperforming the commercial standard ningnanmycin (50.2 μg/mL) .
  • Anticancer Activity
    • In vitro studies on derivatives containing the trifluoromethyl group revealed IC50 values ranging from 0.87 to 12.91 μM against MCF-7 cells, indicating considerable anticancer potential. These compounds exhibited better selectivity indices compared to traditional chemotherapeutics .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Diazotization Reactions : This method is used to introduce the fluorinated groups effectively.
  • Nucleophilic Substitution : Controlled conditions are employed to ensure high yields and purity of the final product.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
4-FluorobenzotrifluorideStructureLacks pyridine ring; different reactivity
2-Fluoro-5-fluoroalkoxypyridinesStructureAdditional fluorine atoms; altered properties
N-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-methoxynicotinamideStructureContains methoxy group; different biological activity

The unique combination of functional groups in this compound enhances its chemical reactivity and biological activity compared to these similar compounds.

Properties

Molecular Formula

C12H7F4N

Molecular Weight

241.18 g/mol

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C12H7F4N/c13-11-4-3-8(6-10(11)12(14,15)16)9-2-1-5-17-7-9/h1-7H

InChI Key

BJSQHGIIJFJWRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.